Einecs 305-725-9

Description

Contextual Background of Research Pertaining to the Chemical Compound

Tris(2,4-di-tert-butylphenyl) phosphite (B83602) is an organophosphorus compound synthesized from the reaction of 2,4-di-tert-butylphenol (B135424) with phosphorus trichloride. wikipedia.orgacs.org As a white solid, its primary and most widespread application is as a secondary antioxidant in the stabilization of polymers. wikipedia.org It is incorporated into a variety of plastics, including polyethylene (B3416737), polypropylene, polyoxymethylene, ABS resin, PS resin, and PVC, to prevent degradation and discoloration during processing and use. wikipedia.orglookchem.com

The compound functions by decomposing hydroperoxides that are generated during the thermal processing of polymeric materials, thus protecting the polymer from degradation. lookchem.com Research has shown that it is often used in conjunction with other types of antioxidants, such as hindered phenols, to create a synergistic effect that enhances the stability of the final product. lookchem.comlanyachem.com Early research contexts were primarily rooted in polymer chemistry, focusing on its synthesis and efficacy as a processing stabilizer. acs.org

Table 1: Chemical Identification of Einecs 305-725-9 This interactive table summarizes the key identifiers for the compound.

| Identifier | Value |

|---|---|

| Common Name | Tris(2,4-di-tert-butylphenyl) phosphite |

| Synonym | Irgafos 168 |

| EINECS Number | 305-725-9 |

| CAS Number | 31570-04-4 sigmaaldrich.com |

| Molecular Formula | C₄₂H₆₃O₃P or [[(CH₃)₃C]₂C₆H₃O]₃P wikipedia.orgsigmaaldrich.com |

| Molecular Weight | 646.92 g/mol sigmaaldrich.com |

Significance of Advanced Research on this compound

The significance of advanced research on this compound stems from its extensive use in consumer and industrial products, including materials approved for food contact. wikipedia.orgfda.gov This widespread application necessitates a deep understanding of its chemical behavior, both within the polymer matrix and in potential interactions with the environment.

A key area of significant research has been the optimization of its production. Recent developments have led to novel continuous flow synthesis methods that dramatically reduce reaction times and improve yield, making the process more economical and efficient for kilogram-scale production. acs.org This represents a substantial advancement over traditional batch reaction conditions. acs.org

Furthermore, advanced research is crucial for understanding the transformation of Tris(2,4-di-tert-butylphenyl) phosphite. Studies have identified its primary oxidation product, Tris(2,4-di-tert-butylphenyl) phosphate (B84403) (TDTBPP), as a compound of interest. researchgate.netacs.org The discovery of TDTBPP in environmental samples has spurred a new field of inquiry into the lifecycle and potential biological interactions of this derivative, highlighting the importance of looking beyond the parent compound. researchgate.netnih.gov Research has also explored the use of its derivatives as highly efficient catalysts in organic synthesis, such as in biaryl coupling reactions, indicating a potential for applications beyond polymer stabilization. sigmaaldrich.comlookchem.com

Table 2: Physicochemical Properties of Tris(2,4-di-tert-butylphenyl) phosphite This interactive table outlines key physical and chemical properties based on research findings.

| Property | Value |

|---|---|

| Physical State | Solid wikipedia.org |

| Purity | >99% w/w oecd.org |

| Melting Point | 180 - 186 °C oecd.org |

| Decomposition Temperature | >350 °C oecd.org |

| Water Solubility | <0.005 mg/L at 20 °C oecd.org |

| Octanol-Water Partition Coefficient (log Kow) | > 6.0 (calculated) oecd.org |

| Vapour Pressure | 1.3 x 10⁻¹⁰ hPa at 20 °C oecd.org |

Overview of Current Academic Research Trajectories for the Chemical Compound

Current academic research on Tris(2,4-di-tert-butylphenyl) phosphite is multifaceted, extending from industrial process chemistry to environmental science and toxicology. Key research trajectories include:

Environmental Transformation and Fate: A significant portion of current research focuses on the transformation of the parent phosphite into its more stable phosphate form, TDTBPP. researchgate.netacs.org Investigations have shown this conversion can be prompted by heat, UV radiation, and contact with water. researchgate.netnih.gov Consequently, scientists are actively studying the occurrence, concentration, and temporal trends of TDTBPP in various environmental media, including atmospheric particulate matter (PM2.5), soil, and indoor dust. researchgate.netnih.govresearchgate.net

Biological Effects of Transformation Products: While research on the parent compound has established its character, emerging studies are now scrutinizing the biological effects of its main degradation product, TDTBPP. acs.org A very recent study, for instance, investigated how TDTBPP exposure alters lipid metabolism in primary mouse hepatocytes, indicating a shift towards understanding the metabolic impact of this derivative. acs.orgresearchgate.net This research has noted the high stability and resistance of TDTBPP to biotransformation. acs.org

Advanced Synthesis and Catalysis: The pursuit of more efficient and sustainable chemical production continues to be a key research trajectory. A 2020 study published by the American Chemical Society detailed a continuous flow synthesis that could achieve kilogram-scale production per hour with high yields, a significant improvement in chemical manufacturing. acs.org Concurrently, there is academic interest in the catalytic potential of organometallic complexes derived from this phosphite ligand, particularly for their high efficiency in carbon-carbon bond-forming reactions like the Heck reaction. sigmaaldrich.com

Polymer Degradation and Stabilization: Within polymer science, research continues to explore the compound's role in mitigating polymer degradation. Studies investigate its synergistic effects when blended with other stabilizers and its performance in specialized applications, such as in radiation cross-linked ultra-high-molecular-weight polyethylene (UHMWPE) used for medical implants. sigmaaldrich.com

Table of Compound Names

| Chemical Name |

| 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene |

| 2,2′,2″-nitrilo[triethyltris(3,3′5,5′-tetra-tert-butyl-1,1′-biphenyl-2,2′-diyl) phosphite |

| 2,4-di-tert-butylphenol |

| 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |

| ABS resin |

| Benzothiazole |

| Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphite |

| Bis(2,4-di-tert-butylphenyl) pentaerythritol (B129877) diphosphite |

| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate |

| Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) |

| Phosphorus trichloride |

| Polyethylene |

| Polyoxymethylene |

| Polypropylene |

| Polystyrene |

| Polyvinyl chloride (PVC) |

| Pyridine |

| Triphenyl phosphite |

| Triphenyl phosphate (TPHP) |

| Tris(2,4-di-tert-butylphenyl) phosphate |

| Tris(2,4-di-tert-butylphenyl) phosphite |

| Tris(nonylphenyl) phosphite |

Structure

2D Structure

3D Structure of Parent

Properties

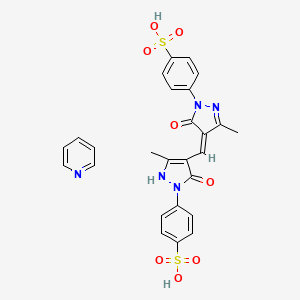

CAS No. |

95008-98-3 |

|---|---|

Molecular Formula |

C21H18N4O8S2.C5H5N C26H23N5O8S2 |

Molecular Weight |

597.6 g/mol |

IUPAC Name |

4-[5-methyl-4-[(Z)-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]methyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid;pyridine |

InChI |

InChI=1S/C21H18N4O8S2.C5H5N/c1-12-18(20(26)24(22-12)14-3-7-16(8-4-14)34(28,29)30)11-19-13(2)23-25(21(19)27)15-5-9-17(10-6-15)35(31,32)33;1-2-4-6-5-3-1/h3-11,22H,1-2H3,(H,28,29,30)(H,31,32,33);1-5H/b19-11-; |

InChI Key |

SGYACFARTYUPMQ-XHFAFUTOSA-N |

Isomeric SMILES |

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C.C1=CC=NC=C1 |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C.C1=CC=NC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Einecs 305 725 9

Development of Novel Synthetic Routes for the Chemical Compound

The conventional and most widely established synthetic route to 1,3-bis(2,3-epoxypropoxy)benzene involves the nucleophilic substitution reaction between resorcinol (B1680541) (1,3-dihydroxybenzene) and an excess of epichlorohydrin (B41342). This reaction is typically conducted under basic conditions, using a strong base like sodium hydroxide (B78521) (NaOH). The process can be conceptually divided into two main stages:

Halohydrin Formation : The phenoxide ions, generated from resorcinol by the base, attack the epoxide ring of epichlorohydrin, leading to the formation of a chlorohydrin intermediate.

Dehydrochlorination : The same basic conditions then facilitate an intramolecular Williamson ether synthesis, where the newly formed alkoxide attacks the carbon bearing the chlorine atom, closing the ring to form the desired glycidyl (B131873) ether and eliminating sodium chloride (NaCl) and water as byproducts.

This method is robust and widely used for producing various glycidyl ethers. Novel developments in this area often focus on improving the efficiency and selectivity of this fundamental reaction. Variations include one-step and two-step process methodologies. The one-step process involves the simultaneous polycondensation of resorcinol and epichlorohydrin in the presence of NaOH. The two-step process first generates the chlorohydrin ether intermediate under the influence of a catalyst, which is then subjected to a ring-closure reaction in the presence of NaOH. This two-step approach can offer better control over the molecular weight and structure of the final product.

Catalytic Approaches in the Synthesis of Einecs 305-725-9

Catalysis is central to the synthesis of 1,3-bis(2,3-epoxypropoxy)benzene, primarily to enhance reaction rates and improve selectivity. While sodium hydroxide acts as both a reagent and a catalyst, other catalytic systems have been explored.

Base Catalysis : Sodium hydroxide is the most common base used for the dehydrochlorination step. The efficiency of the reaction is highly dependent on the concentration and controlled addition of the base.

Phosphonium Salts : Catalysts like triphenylphosphine (B44618) have been utilized in the synthesis. These catalysts can facilitate the initial ring-opening of epichlorohydrin by the phenol (B47542), promoting the formation of the intermediate before the ring-closing step.

Phase-Transfer Catalysts (PTCs) : In the two-phase system of an aqueous NaOH solution and an organic phase containing the reactants, PTCs such as quaternary ammonium (B1175870) salts can significantly enhance the reaction rate. They work by transporting the hydroxide ion (OH⁻) or phenoxide ion from the aqueous phase to the organic phase, thereby accelerating the nucleophilic substitution and dehydrochlorination steps. This approach is common in the synthesis of similar epoxy compounds like bisphenol A diglycidyl ether (BADGE).

The choice of catalyst influences not only the reaction speed but also the level of side reactions, such as the polymerization of epichlorohydrin or the hydrolysis of the epoxide groups.

| Catalyst Type | Example | Role in Synthesis |

| Strong Base | Sodium Hydroxide (NaOH) | Deprotonates phenol; catalyzes dehydrochlorination |

| Phosphine Catalyst | Triphenylphosphine | Promotes initial addition of phenol to epichlorohydrin |

| Phase-Transfer Catalyst | Quaternary Ammonium Salts | Facilitates transport of anions between aqueous and organic phases |

This table provides an interactive summary of catalytic approaches used in the synthesis of 1,3-bis(2,3-epoxypropoxy)benzene.

Green Chemistry Principles Applied to the Chemical Compound's Synthesis

The traditional synthesis of 1,3-bis(2,3-epoxypropoxy)benzene presents several challenges from a green chemistry perspective. The

Environmental Fate and Behavior of Einecs 305 725 9

Degradation Pathways of the Chemical Compound in Environmental Compartments

The environmental persistence and degradation of Einecs 305-725-9 are dictated by its physicochemical properties and its susceptibility to various degradation mechanisms. Experimental data indicates that the substance is readily biodegradable, which is a primary factor in its environmental fate. europa.eu

| Property | Value | Reference |

|---|---|---|

| Water Solubility | < 0.51 mg/L at 20 °C (pH 5.8 - 6.1) | europa.eu |

| Vapour Pressure | < 0.0001 Pa at 20 °C | europa.eu |

| Log Koc (estimated) | 4.08 to > 5 | europa.eu |

Aerobic Degradation Studies in Soil and Sediment-Water Systems

Experimental studies demonstrate that this compound is readily biodegradable under aerobic conditions. europa.eu This classification suggests that the compound is expected to undergo rapid and ultimate degradation in a variety of aerobic environments, including soil and sediment. europa.eu In conventional sewage treatment plants (STPs), the substance is anticipated to be effectively removed through a combination of biodegradation and sorption to biomass. europa.eu The high potential for adsorption, indicated by a high Log Koc value, means the compound will preferentially partition to sediment and sludge, where aerobic biodegradation is a key removal process. europa.eu

Anaerobic Degradation Studies in Soil and Sediment-Water Systems

Specific experimental studies on the anaerobic degradation of this compound in soil and sediment-water systems are not detailed in the available documentation. However, for substances that are readily biodegradable aerobically, their fate under anaerobic conditions can vary. While aerobic pathways are considered the primary degradation route for this compound, its removal in anaerobic environments like buried sediments would depend on the presence of suitable microbial communities.

Photolytic Degradation Mechanisms in Aqueous and Surface Systems

Photolytic degradation is not expected to be a relevant environmental fate pathway for this compound. europa.eu The compound's very low vapour pressure limits its partitioning into the atmosphere, thereby minimizing the potential for atmospheric phototransformation. europa.eu In aqueous systems, the low water solubility and high sorption tendency mean that the substance will rapidly partition from the water column to sediment and suspended organic matter, reducing its availability for direct photolysis in water. europa.eu

Environmental Transport and Distribution of the Chemical Compound

The transport and distribution of this compound in the environment are primarily governed by its high sorption coefficient (Koc) and low water solubility. europa.eu These properties indicate that the compound will have limited mobility in aqueous environments and will strongly adsorb to soil organic carbon and sediment. europa.eu Any fraction of the substance released into aquatic systems will preferentially move into the sediment compartment. europa.eu

Soil Leaching Potential Assessment for this compound

The potential for this compound to leach through the soil column is considered low. This assessment is based on its high estimated organic carbon-water partition coefficient (Koc), which falls in the range of 4.08 to over 5 (log Koc). europa.eu Substances with high Koc values exhibit strong adsorption to soil particles and are consequently less mobile. nih.govacs.org The combination of high adsorption potential and ready biodegradability significantly limits the likelihood of this compound leaching into groundwater.

| Environmental Compartment/Process | Relevance/Potential | Governing Factors |

|---|---|---|

| Aerobic Biodegradation | High / Primary Pathway | Readily biodegradable nature |

| Hydrolysis | Low / Not Relevant | Outcompeted by rapid biodegradation europa.eu |

| Photolysis | Low / Not Relevant | Low vapour pressure and low water solubility europa.eu |

| Adsorption to Soil/Sediment | High | High Log Koc value europa.eu |

| Soil Leaching Potential | Low | High adsorption and ready biodegradability europa.eu |

Adsorption and Desorption Characteristics in Diverse Environmental Matrices

The adsorption and desorption behavior of a chemical substance in the environment is a critical factor in determining its distribution and potential for transport. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent to which a substance will adsorb to soil and sediment.

For the non-sulfurized analogue, Fatty acids, C16-C18 and C18 unsaturated, methyl esters, an estimation of the adsorption coefficient has been conducted. The results of this estimation are presented in the following table.

Table 1: Estimated Adsorption Coefficient for Fatty acids, C16-C18 and C18 unsaturated, methyl esters

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Adsorption Coefficient (Koc) | 784 L/kg | Estimation | mercuria.com |

This Koc value suggests a high potential for adsorption to soil and sewage sludge. Due to the structural similarity, it is anticipated that this compound will also exhibit significant adsorption to organic matter in soil and sediment. The introduction of sulfur into the fatty acid methyl ester molecule may slightly alter the polarity and, consequently, the adsorption characteristics, but the long carbon chains of the fatty acids are expected to be the dominant factor driving adsorption. Therefore, the mobility of this compound in soil is expected to be low, and it is likely to be found predominantly in the soil and sediment compartments of the environment.

Volatilization Studies of the Chemical Compound from Environmental Surfaces

Volatilization is the process by which a substance evaporates from surfaces such as soil and water into the atmosphere. A key indicator of a substance's tendency to volatilize from water is its Henry's Law Constant. For the analogue substance, Fatty acids, C16-18 and C18-unsatd., Me esters, the volatility has been estimated.

Table 2: Estimated Volatility of Fatty acids, C16-18 and C18-unsatd., Me esters

| Parameter | Value | Temperature | Reference |

|---|---|---|---|

| Volatility (Henry's Law Constant) | 784 Pa m³/mol | 25 °C | mercuria.com |

This value indicates a moderate potential for volatilization from water. However, fatty acid methyl esters are known to have low vapor pressures and high boiling points, which generally limits their volatilization from dry surfaces. The process of sulfurization is not expected to significantly increase the volatility of the substance. Therefore, while some volatilization from water may occur, it is not considered a primary environmental fate pathway for this compound.

Biodegradation Research on this compound

Biodegradation is a crucial process that determines the persistence of organic chemicals in the environment. It involves the breakdown of substances by microorganisms.

Ready Biodegradation Assessment Methodologies

Ready biodegradability tests are stringent screening tests that provide an indication of the potential for a substance to undergo rapid and ultimate biodegradation in the environment. A substance is considered readily biodegradable if it meets specific criteria for mineralization (conversion to CO2, water, and mineral salts) within a set timeframe.

For the analogue substance, Fatty acids, C16-18 and C18-unsatd., Me esters, it has been determined that it is readily biodegradable. mercuria.com This assessment is based on standard OECD (Organisation for Economic Co-operation and Development) test guidelines for ready biodegradability, such as the OECD 301 series. These tests typically involve exposing the test substance to a mixed population of microorganisms from sources like sewage treatment plant effluent and measuring the extent of biodegradation over a 28-day period.

Given the structural similarity and the fact that the primary carbon chains are identical, a read-across approach is scientifically justified. Therefore, this compound is also considered to be readily biodegradable. The sulfur atoms are not expected to inhibit the initial enzymatic hydrolysis of the ester bond, which is the first step in the degradation process.

Inherent Biodegradation Pathways and Mechanisms

Substances that are readily biodegradable are also inherently biodegradable. The expected biodegradation pathway for fatty acid methyl esters, including the sulfurized analogue this compound, involves an initial hydrolysis of the ester linkage. This enzymatic reaction, catalyzed by esterases, breaks down the molecule into a fatty acid and methanol (B129727).

Following hydrolysis, the resulting long-chain fatty acids are metabolized through the well-established β-oxidation pathway. In this process, the fatty acid is progressively shortened by the removal of two-carbon units in the form of acetyl-CoA. The acetyl-CoA then enters the citric acid cycle (Krebs cycle) where it is further oxidized to carbon dioxide and water, releasing energy for the microorganisms. The methanol produced during the initial hydrolysis is also readily metabolized by a wide range of microorganisms. The presence of sulfur within the fatty acid chain may require specific enzymatic activity for its removal or transformation, but the fundamental breakdown of the carbon skeleton is expected to proceed via these common metabolic pathways.

Biodegradation Simulation Studies and Environmental Modeling

Biodegradation simulation studies, such as those described in OECD Guidelines 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems) and 309 (Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test), are designed to provide more environmentally realistic data on the rate and extent of biodegradation.

Environmental Persistence Evaluation of the Chemical Compound

The environmental persistence of a substance is its ability to remain in the environment for extended periods without being broken down. Based on the available data and the principles of read-across, this compound is not considered to be a persistent substance.

The analogue, Fatty acids, C16-18 and C18-unsatd., Me esters, is not regarded as persistent (P) or very persistent (vP). mercuria.com The strong evidence for ready biodegradability indicates that this compound will be removed from the environment through microbial degradation in a relatively short period.

Table 3: Summary of Environmental Persistence Evaluation

| Endpoint | Assessment | Basis |

|---|---|---|

| Persistence | Not Persistent | Read-across from readily biodegradable analogue |

| Bioaccumulation | Not Expected to be Bioaccumulative | Based on the biodegradability and structure of the analogue |

Table of Compound Names

| EINECS Number | Chemical Name |

| 305-725-9 | Fatty acids, C16-18 and C18-unsaturated, methyl esters, sulfurized |

| - | Fatty acids, C16-C18 and C18 unsaturated, methyl esters |

Biological Interactions and Ecotoxicological Mechanisms of Einecs 305 725 9 Non Human Focus

Mechanisms of Biological Action in Aquatic Ecotoxicology

Flumioxazin's primary mechanism of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.govwi.govwikipedia.org PPO is a critical enzyme in the biosynthetic pathway of both heme and chlorophyll (B73375). wi.govepa.gov By blocking this enzyme, Flumioxazin disrupts the production of chlorophyll in susceptible plants. nih.govnoaa.govwikipedia.org

This inhibition leads to an accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species, causing rapid peroxidation of membrane lipids. nih.gov This leads to the disruption of cell membrane integrity, loss of function, and ultimately, cell death in susceptible aquatic plants. herts.ac.uknih.gov The efficacy of this process is dependent on light intensity. wi.gov This mode of action is classified as WSSA Group 14. wi.gov

Interactions with Microbial Communities and Ecosystem Processes

Microorganisms are a key factor in the degradation of Flumioxazin in soil and aquatic systems. researchgate.netproquest.com Studies have shown that in heat-treated soils with reduced microbial populations, the degradation of Flumioxazin is significantly slower. researchgate.net The dissipation rate in soil is influenced by factors that affect microbial activity, such as temperature, soil moisture, and organic matter content. researchgate.net

The application of Flumioxazin can have short-term effects on soil microbial communities. researchgate.net Some studies have observed an initial decrease in soil microbial biomass C after application. researchgate.net Conversely, soil respiration and dehydrogenase activity have been shown to increase significantly following treatment. researchgate.net These effects are generally transitory, with biological parameters recovering over time. researchgate.net The degradation of Flumioxazin in soil leads to the formation of several metabolites through processes like the cleavage of imide and amide linkages. proquest.com

Bioaccumulation Potential in Ecological Food Chains

Flumioxazin has a low potential for bioaccumulation in ecological food chains. wi.govwa.govnoaa.gov This is primarily due to its rapid degradation in water and a low octanol-water partition coefficient (log Kow = 2.55). epa.govmass.gov A log Kow value less than 3 generally indicates a low potential for a substance to accumulate in the fatty tissues of organisms. fao.org

The bioconcentration factor (BCF) is a key indicator of bioaccumulation potential. nih.gov For a substance to be considered for bioaccumulation assessment, its log Pow is typically greater than 3, and it must be stable in water. fao.org Flumioxazin does not meet these criteria due to its rapid hydrolysis. epa.gov Fish residue studies have confirmed this low potential, with BCFs for Flumioxazin in the edible tissues of bluegill and catfish ranging from 0.09 to 4.1. mass.gov The BCF for its degradates, APF and 482-HA, were also low, ranging from 0.2-1.3 and 0.04-2.6, respectively. mass.gov Based on these characteristics, Flumioxazin is not expected to accumulate in fish or biomagnify through the food chain. wa.govepa.govmass.gov

| Compound | Organism | Tissue | BCF Range |

|---|---|---|---|

| Flumioxazin | Bluegill & Catfish | Edible | 0.09 - 4.1 |

| APF | Bluegill & Catfish | Edible | 0.2 - 1.3 |

| 482-HA | Bluegill & Catfish | Edible | 0.04 - 2.6 |

Comparative Ecotoxicological Research across Different Non-Human Species

The sensitivity to Flumioxazin varies among different non-human species, which can be linked to differences in its mechanism of action and metabolism.

Aquatic Plants: There is differential efficacy and selectivity among various aquatic plant species. researchgate.net For example, Flumioxazin provides effective control of water lettuce (Pistia stratiotes) but offers less control of waterhyacinth (Eichhornia crassipes). researchgate.net Among non-target emergent species, sagittaria (Sagittaria lancifolia) was found to be the most sensitive to subsurface applications, followed by maidencane, eleocharis, and pickerelweed. researchgate.net

Vertebrates: Research comparing the effects of Flumioxazin on rat and human cells has highlighted significant species differences in the inhibition of the PPO enzyme. nih.gov Molecular simulations suggest these differences are due to variations in the binding affinity of Flumioxazin to the PPO enzyme. nih.gov In vitro studies demonstrated that Flumioxazin decreased heme synthesis in rat erythroblasts but not in human cells, indicating a qualitative species difference at the cellular level. nih.gov

Toxicity to Aquatic Animals: Flumioxazin is considered slightly to moderately toxic to freshwater fish and moderately toxic to freshwater invertebrates. wi.govwa.gov The 96-hour LC50 for rainbow trout is 2.3 mg/L, while for bluegill sunfish it is greater than 21 mg/L. wa.govufl.edu For the invertebrate Daphnia magna, the 48-hour EC50 is 5.5 mg/L. wa.gov

| Organism | Species | Endpoint | Value (mg/L) |

|---|---|---|---|

| Freshwater Fish | Rainbow Trout | 96-hr LC50 | 2.3 |

| Freshwater Fish | Bluegill Sunfish | 96-hr LC50 | >21 |

| Freshwater Invertebrate | Daphnia magna | 48-hr EC50 | 5.5 |

Advanced Analytical Methodologies for Einecs 305 725 9

Spectroscopic Techniques for Characterization and Quantification of the Chemical Compound

Spectroscopic techniques are pivotal in the analysis of Fludioxonil, providing both qualitative and quantitative data. These methods rely on the interaction of electromagnetic radiation with the molecule to generate characteristic spectra that serve as a molecular fingerprint.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the sensitive and selective determination of Fludioxonil. LC-MS/MS, a tandem mass spectrometry technique, is frequently employed for the analysis of Fludioxonil in complex matrices such as food and environmental samples. mdpi.comnih.gov

In a typical LC-MS/MS setup, the sample is first subjected to chromatographic separation to isolate Fludioxonil from other components. The analyte is then ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. The precursor ion corresponding to Fludioxonil is selected and fragmented to produce characteristic product ions, which are then detected. This multiple-reaction monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis. For Fludioxonil, analysis in negative ionization mode is often preferred. e3s-conferences.org

Research has demonstrated the successful application of LC-MS/MS for the quantification of Fludioxonil in various commodities. For instance, a method for analyzing Fludioxonil in cherries using QuEChERS extraction followed by HPLC-MS/MS was validated, showing excellent linearity (R² > 0.99), accuracy with recoveries of 81–94%, and precision with a relative standard deviation of 2.5–11.9%. mdpi.com The limits of quantification (LOQs) and limits of detection (LODs) were determined to be 0.01 mg/kg and 0.005 mg/kg, respectively. mdpi.com Another study on processed fruits and vegetables reported mean recoveries ranging from 77.1% to 96.5% at fortification levels of 0.002-0.020 mg/kg. nih.gov

Furthermore, LC-HR-MS/MS has been instrumental in the structural elucidation of Fludioxonil's transformation products. A study on the photolysis of Fludioxonil identified a major photoproduct, 2-(2,2-difluorobenzo[d] researchgate.netmdpi.comdioxol-4-yl)-2-(nitrosomethylene)-4-oxobutanenitrile, through the use of this high-resolution technique. nih.gov

Table 1: Performance of a Validated HPLC-MS/MS Method for Fludioxonil in Cherries

| Parameter | Value |

|---|---|

| Linearity (R²) | > 0.99 |

| Accuracy (Recovery) | 81-94% |

| Precision (RSD) | 2.5-11.9% |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Limit of Detection (LOD) | 0.005 mg/kg |

Data sourced from a study on Fludioxonil in cherries. mdpi.com

Advanced chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are fundamental to the analysis of Fludioxonil. Various HPLC methods have been developed and validated for its determination in different matrices. These methods often utilize reversed-phase columns, such as C18, and a variety of detectors. researchgate.net

One established HPLC method for Fludioxonil in plant-origin samples, designated as Method REM-133, employs ultraviolet (UV) detection at 268 nm. This method involves extraction, clean-up on a phenyl solid-phase extraction cartridge, and analysis by HPLC with column switching (C-18 and phenyl columns). The validated LOQ for this method ranges from 0.01 to 0.04 mg/kg. researchgate.net Another common method, AG-597, also uses HPLC with UV detection at 268 nm, typically with an amino or a C18 column, and has validated limits of determination between 0.01 and 0.02 mg/kg for a wide array of commodities. researchgate.net Modifications to these methods, such as using a single HPLC column and a fluorescence detector (excitation at 265 nm; emission at 312 nm), have also been successfully implemented. researchgate.net

A study focused on a fungicide formulation developed a precise and rapid HPLC method with UV-Diode Array Detection (DAD). This method utilized a ZORBAX Eclipse Plus C18 column with an isocratic mobile phase of acetonitrile (B52724) and water, achieving a run time of about 1.5 minutes. The method demonstrated excellent linearity (R² ≥ 0.99), precision (RSD < 1%), and accuracy with recoveries from 98.95% to 102.26%. nih.gov

Thin-Layer Chromatography (TLC) has also been used in the analysis of Fludioxonil, particularly in the clean-up and qualitative identification stages of metabolic studies. fao.org

Table 2: Summary of Validated HPLC Methods for Fludioxonil Determination

| Method | Column Type | Detector | LOQ (mg/kg) |

|---|---|---|---|

| REM-133 | C-18 and Phenyl (column switching) | UV (268 nm) | 0.01-0.04 |

| AG-597 | Amino or C18 | UV (268 nm) | 0.01-0.02 |

| Modified REM-133 | Amino | Fluorescence (Ex: 265 nm, Em: 312 nm) | 0.02 |

| HPLC-DAD | ZORBAX Eclipse Plus C18 | UV-DAD (220 and 270 nm) | Not specified for residue analysis |

Data compiled from various analytical methodology reports. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of chemical compounds, including Fludioxonil. By providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), NMR allows for the unambiguous determination of molecular structure.

The ¹H NMR spectrum of Fludioxonil, recorded at 400 MHz in DMSO-d6, shows characteristic chemical shifts and intensities for its protons. nih.gov Similarly, the ¹³C NMR spectrum, recorded at 100.40 MHz in the same solvent, provides signals for each unique carbon atom in the molecule. nih.gov This detailed spectral data is crucial for confirming the identity of Fludioxonil and for the structural characterization of its metabolites and degradation products. The standard NMR dataset for structural elucidation typically includes ¹H, ¹³C, COSY, HSQC, and HMBC spectra. nih.gov

Table 3: Selected ¹H and ¹³C NMR Spectral Data for Fludioxonil in DMSO-d6

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | 12.19, 7.83, 7.82, 7.56, 7.54, 7.37, 7.36, 7.34, 7.32, 7.30, 7.28 |

| ¹³C | 143.11, 143.10, 143.09, 139.10, 139.08, 139.07, 133.46, 130.94, 129.20, 128.43, 124.76, 121.93, 120.26, 116.84, 116.75, 116.67, 108.24, 89.93 |

Data sourced from the PubChem database. nih.govrsc.org

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a unique molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. These techniques are valuable for the identification and characterization of Fludioxonil.

The FTIR spectrum of Fludioxonil, typically recorded using a KBr pellet, exhibits characteristic absorption bands. Key bands have been identified at 3289 cm⁻¹ (N-H stretching), 2223 cm⁻¹ (C≡N stretching), 1652 cm⁻¹, 1530 cm⁻¹, and 1236 cm⁻¹. fao.org A study analyzing Fludioxonil in a nanoparticle delivery system noted strong absorption bands around 1400 cm⁻¹ and 920 cm⁻¹, attributed to the C=O functional group and the skeletal vibration of the benzene (B151609) ring, respectively. researchgate.net

Table 4: Characteristic FT-IR Absorption Bands of Fludioxonil

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3289 | N-H stretching |

| 2223 | C≡N stretching |

| 1652 | Aromatic ring vibrations |

| 1530 | Aromatic ring vibrations |

| 1236 | C-O or C-N stretching |

Data sourced from a report by the Food and Agriculture Organization of the United Nations. fao.org

Hyphenated Analytical Techniques for Complex Matrix Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the analysis of Fludioxonil in complex matrices where interferences are common. mdpi.comspectroscopyonline.com The most prominent of these is the previously discussed Liquid Chromatography-Mass Spectrometry (LC-MS). The coupling of HPLC's powerful separation capabilities with the high selectivity and sensitivity of mass spectrometry makes it the gold standard for residue analysis of pesticides like Fludioxonil. spectroscopyonline.comnih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is frequently used in conjunction with LC-MS/MS for the extraction of Fludioxonil from complex samples such as fruits, vegetables, and soil. mdpi.com This approach minimizes matrix effects and provides high recovery rates. For example, the analysis of Fludioxonil in persimmons utilized a citrate-buffered QuEChERS extraction followed by LC-MS/MS analysis, which yielded clean extracts and a high signal response. e3s-conferences.org

Other hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for Fludioxonil analysis, particularly after derivatization to increase its volatility. researchgate.net However, LC-MS/MS is generally preferred due to Fludioxonil's polarity and thermal lability. The continuous development of interfaces and ionization sources continues to enhance the capabilities of these hyphenated systems for complex sample analysis.

Development and Validation of Novel Detection Methods for Environmental Trace Analysis

The widespread use of Fludioxonil necessitates the development and validation of sensitive and reliable methods for its trace analysis in environmental samples. Method validation is a critical process that ensures the analytical procedure is fit for its intended purpose, providing data on parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).

Numerous methods have been developed and validated for the trace analysis of Fludioxonil. A study on blueberries developed a method using solid-phase microextraction coupled to gas chromatography with nitrogen-phosphorous detection. This method was selective and sensitive, with LODs and LOQs of 0.4 µg/kg and 1.3 µg/kg, respectively, and apparent recoveries between 98-100%. nih.gov

In another example, an HPLC-DAD method for the simultaneous determination of cyprodinil (B131803) and Fludioxonil in lettuce was validated according to SANTE/11945/2015 guidelines. The method achieved recoveries of 85.9% with a relative standard deviation of 2.4% at three different fortification levels. The LOD and LOQ were 0.02 mg/kg and 0.05 mg/kg, respectively, which are below the maximum residue limits (MRLs). uonbi.ac.ke

The validation of an HPLC-MS/MS method for Fludioxonil in cherries demonstrated its suitability for trace analysis with an LOQ of 0.01 mg/kg and an LOD of 0.005 mg/kg. The validation process for this method confirmed its linearity, accuracy, and precision over a range of concentrations. These examples highlight the rigorous validation processes that are essential for ensuring the reliability of data in environmental monitoring and food safety applications.

Table 5: Validation Parameters of Various Methods for Trace Analysis of Fludioxonil

| Analytical Method | Matrix | LOQ | LOD | Recovery (%) |

|---|---|---|---|---|

| SPME-GC-NPD | Blueberries | 1.3 µg/kg | 0.4 µg/kg | 98-100 |

| HPLC-DAD | Lettuce | 0.05 mg/kg | 0.02 mg/kg | 85.9 |

| HPLC-MS/MS | Cherries | 0.01 mg/kg | 0.005 mg/kg | 81-94 |

Data compiled from studies on method development and validation. nih.govuonbi.ac.ke

Table of Compound Names

| Common Name/Identifier | Chemical Name |

| Einecs 305-725-9 | 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile |

| Fludioxonil | 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile |

| Cyprodinil | 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine |

| Pyrrolnitrin | 3-chloro-4-(2-nitro-3-chlorophenyl)pyrrole |

| Carbendazim | methyl benzimidazol-2-ylcarbamate |

| Mancozeb | manganese ethylenebis(dithiocarbamate) (B1227036) (polymeric) complex with zinc salt |

| Copper oxychloride | dicopper chloride trihydroxide |

| Sulphur | Sulfur |

| Iprodione | 3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide |

| Fenamidone | (5S)-5-methyl-5-vinyl-3-(phenylamino)-1,3-oxazolidine-2,4-dione |

| Chlorothalonil | 2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile |

Isotopic Labeling and Tracing Techniques in Environmental Fate Studies

Isotopic labeling is a powerful tool for elucidating the environmental fate of pesticides like Fludioxonil. By replacing one or more atoms of the molecule with their stable or radioactive isotopes, researchers can trace the compound's movement, transformation, and degradation in various environmental compartments. Carbon-14 (¹⁴C) is a commonly used radionuclide for labeling organic molecules such as Fludioxonil.

Studies have utilized ¹⁴C-labeled Fludioxonil, with the label placed on either the pyrrole (B145914) or phenyl ring, to investigate its behavior in soil, water, and biological systems. These tracer studies provide invaluable data on degradation rates, the formation of metabolites, and the extent of mineralization to ¹⁴CO₂. The use of radiolabeled compounds allows for a complete mass balance, ensuring that all transformation products are accounted for, which is often challenging with non-labeled studies.

Research findings from various environmental fate studies using isotopically labeled Fludioxonil are summarized in the interactive data table below. These studies are crucial for developing accurate environmental models and for regulatory risk assessments. The data highlights the persistence of Fludioxonil in soil under certain conditions and its degradation pathways.

Interactive Data Table: Environmental Fate of ¹⁴C-Labeled Fludioxonil

| Environmental Compartment | Isotopic Label Position | Key Finding | Half-life (DT₅₀) | Major Metabolites Identified | Reference |

| Aerobic Soil | Pyrrole-4-¹⁴C | Slow degradation | 250 days (sandy loam) | No major metabolites exceeding 10% of applied radioactivity were consistently reported. | fao.org |

| Aerobic Soil | Not Specified | Laboratory soil metabolism half-lives | 143-365 days | Not Specified | nih.gov |

| Field Soil | Not Specified | Field dissipation half-lives | 87-228 days | Not Specified | nih.gov |

| Sterile Aqueous Solution (pH 7) | Phenyl-U-¹⁴C | Photolytic degradation | 8.7 summer sunlight days (40°N) | Not Specified | fao.org |

| Sterile Aqueous Solution (pH 7) | Pyrrole-4-¹⁴C | Photolytic degradation | 9.9 summer sunlight days (30°N) | Not Specified | fao.org |

| Lactating Goat (Oral Administration) | Pyrrole-¹⁴C | Extensive metabolism | Not Applicable | Oxidized pyrrole and phenyl ring metabolites | fao.org |

Automation and High-Throughput Screening in Chemical Compound Analysis

The analysis of Fludioxonil residues in environmental and food samples requires sensitive and efficient analytical methods. Automation and high-throughput screening (HTS) have revolutionized the field of chemical analysis by increasing sample throughput, reducing analysis time, and improving the reliability of results.

Automated sample preparation techniques, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, are widely used for the extraction of Fludioxonil from various matrices. These methods can be coupled with automated liquid handling systems and robotic platforms to minimize manual intervention and enhance reproducibility. For detection and quantification, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the technique of choice. Automated HPLC-MS/MS systems allow for the rapid and selective analysis of a large number of samples with high sensitivity and accuracy. The use of flow injection analysis coupled with tandem mass spectrometry can further increase sample throughput, with analysis times as short as 65 seconds per sample. nih.gov

High-throughput screening assays are particularly valuable in the discovery of new antifungal agents and for testing the efficacy of existing compounds like Fludioxonil against a wide range of fungal pathogens. These assays are typically performed in microplate formats (e.g., 96-well or 384-well plates) and involve automated liquid handling for dispensing reagents and test compounds, as well as automated readers for data acquisition. Such systems enable the rapid screening of large chemical libraries and the generation of dose-response curves to determine key parameters like the half-maximal inhibitory concentration (IC50).

The table below presents data from various studies that have employed automated and high-throughput methods for the analysis of Fludioxonil. The data showcases the performance characteristics of these advanced analytical methodologies.

Interactive Data Table: Performance of Automated and High-Throughput Analytical Methods for Fludioxonil

| Analytical Technique | Matrix | Automation Level | Throughput | LOD | LOQ | Recovery (%) | Reference |

| HPLC-DAD | Lettuce | QuEChERS sample preparation | Not Specified | 0.02 mg/kg | 0.05 mg/kg | 85.9 | cabidigitallibrary.org |

| HPLC-MS/MS | Cherry | QuEChERS sample preparation | Not Specified | Not Specified | 0.01 mg/kg | 81-94 | mdpi.com |

| Flow Injection-MS/MS | Food and Water | Automated flow injection | ~65 seconds/sample | 0.003 mg/kg (food) | 0.01 mg/kg (food) | Not Specified | nih.gov |

| HPLC-UV | Plant Commodities | Automated extraction | Not Specified | Not Specified | 0.02-0.04 mg/kg | 70-113 | fao.org |

| Antifungal Activity Assay | In vitro | High-Throughput Screening | High | Not Applicable | Not Applicable | Not Applicable | scielo.br |

Theoretical and Computational Chemistry Studies of Einecs 305 725 9

Quantum Mechanical Investigations of Molecular Structure and Reactivity

Quantum mechanical (QM) methods are pivotal in elucidating the fundamental aspects of molecular structure and reactivity. For components of glyceride mixtures, QM calculations provide insights into reaction mechanisms at the atomic level. For instance, studies on the synthesis of complex molecules related to the building blocks of triglycerides, such as triterpenes from oxidosqualene, have utilized QM to map out comprehensive energy profiles for cationic cyclization reactions. rsc.org These calculations have revealed that the reaction pathway is guided by hyperconjugation of carbocationic intermediates, with modest activation barriers for most annulations, suggesting that enzymatic stabilization may not be required for every step. rsc.org

While large-scale QM studies on full triglyceride molecules are computationally intensive, research on related smaller molecules like fatty acids provides valuable data. For example, QM calculations have been used to understand the coloring mechanism of certain crystals by analyzing their quantum chemistry. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and intermolecular interactions of triglycerides. These simulations model the movement of atoms and molecules over time, providing a detailed view of their dynamic behavior.

MD simulations have also been employed to study the interactions between triglycerides and water. At the air-water interface, triglyceride molecules orient themselves with their hydrophobic tails towards the air and their glycerol (B35011) groups buried inside. rsc.org When in contact with water, the glycerol group orients towards the water phase, and the molecule adopts a characteristic trident conformation. rsc.org These simulations have shown that water can penetrate the triglyceride layer, with an activation energy for water passage of approximately 9.5 kBT at 310 K, indicating the layer's permeability. rsc.org

Table 1: Conformational Preferences of Triolein (B1671897) from MD Simulations

| Solvent Environment | Predominant Conformation |

|---|---|

| Solubilizing Cosolvents | Propeller |

| Poorly Solubilizing/No Solvent | Trident |

| Air-Water Interface | Trident |

This table is generated based on findings from molecular dynamics simulations. rsc.orgwhiterose.ac.uk

Furthermore, both atomistic and coarse-grained MD simulations have been used to investigate the surface properties of lipid droplets, which are primarily composed of triglycerides. nih.gov These studies have highlighted the differences between the phospholipid monolayer surrounding a lipid droplet and a typical lipid bilayer, attributing them to the interdigitation between the surface phospholipids (B1166683) and the core triglycerides. nih.gov

Predictive Modeling for Reaction Mechanisms and Pathways

Predictive modeling plays a crucial role in understanding the complex reaction mechanisms and pathways of triglycerides, such as those involved in biodiesel production and enzymatic hydrolysis.

The transesterification of triglycerides with methanol (B129727) to produce fatty acid methyl esters (FAME), or biodiesel, is a key industrial process. Kinetic modeling of this reaction suggests it follows an Eley-Rideal mechanism, where methanol adsorbs onto the catalyst surface and reacts with triglycerides from the bulk phase. nih.gov Mathematical models have been developed to predict the reaction rates and optimize production conditions. nih.govresearchgate.netfrontiersin.org

Similarly, the enzymatic hydrolysis of triglycerides by lipases has been modeled to understand the kinetics of the reaction. Kinetic models often assume a Ping Pong Bi-Bi mechanism, which can predict the reaction's progress over time. ugr.esbiorxiv.org These models are essential for simulating the performance of enzymatic bioreactors and for understanding the role of lipases in various applications, including wastewater treatment. ugr.es

Table 2: Kinetic Models for Triglyceride Reactions

| Reaction | Proposed Mechanism | Key Findings |

|---|---|---|

| Transesterification (Biodiesel Production) | Eley-Rideal | Methanol adsorbs on the catalyst surface, reacting with bulk-phase triglycerides. nih.gov |

| Enzymatic Hydrolysis | Ping Pong Bi-Bi | Allows for the prediction of the reaction time course and is useful in bioreactor simulation. ugr.esbiorxiv.org |

This table summarizes findings from predictive modeling studies of triglyceride reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or environmental fate. These models are valuable for predicting the properties of chemicals when experimental data is unavailable.

For complex substances like glyceride mixtures, QSAR modeling has been used to estimate various physicochemical and toxicological properties. industrialchemicals.gov.au This approach is particularly useful for assessing environmental fate, such as degradation and sorption. The principles of QSAR are widely applied in environmental risk assessment to predict the behavior of chemicals in the environment based on their structure and simple physicochemical parameters. ecetoc.org

The development of robust QSAR models relies on large datasets and is guided by principles set forth by organizations like the Organisation for Economic Co-operation and Development (OECD). researchgate.net While specific QSAR models for "Einecs 305-725-9" are not publicly detailed, the methodology is a standard tool used in the chemical industry for regulatory purposes. industrialchemicals.gov.aueuropa.eu The reproducibility of QSAR models is a critical aspect, with studies showing variable rates of potential reproducibility across different endpoints, with environmental fate models showing a higher rate of reproducibility compared to some other endpoints. nih.gov

Machine Learning and Artificial Intelligence Applications in Chemical System Prediction

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemistry to predict the properties and behavior of complex chemical systems. For triglycerides and related systems, ML models have shown significant promise.

ML techniques have been used to investigate the interactions between solutes and medium-chain triglycerides (MCTs). acs.org By employing various molecular descriptors and regression algorithms, quantitative structure-property relationship (QSPR) models have been built to predict the solubility of drugs in MCTs with high accuracy. acs.orgacs.org One study highlighted the superiority of the Smooth Overlap of Atomic Positions (SOAP) descriptor in creating interpretable and accurate models. acs.org

In a different application, ML models, such as random forests and XGBoost, have been developed to predict LDL cholesterol levels based on lipid profiles that include triglyceride concentrations. nih.gov These models have demonstrated superior performance compared to traditional calculation methods, especially at high triglyceride levels. nih.gov Furthermore, ML has been used to explore the relationship between lipoprotein levels and liver triglyceride content, identifying circulating triglycerides as a strong independent predictor of liver fat. oup.com

Table 3: Applications of Machine Learning in Triglyceride-Related Systems

| Application Area | Machine Learning Technique(s) | Key Outcome |

|---|---|---|

| Drug Solubility Prediction in MCTs | Regularized Regression, SOAP Descriptors | High predictive accuracy for drug solubility. acs.orgacs.org |

| LDL Cholesterol Prediction | Random Forest, XGBoost | More accurate prediction than traditional formulas, especially at high triglyceride levels. nih.gov |

| Liver Triglyceride Content Prediction | Feed-forward Neural Networks | Identified circulating triglycerides as a key predictor of liver fat. oup.com |

This table showcases the use of machine learning in predicting properties of systems involving triglycerides.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Properties

Ab initio and Density Functional Theory (DFT) are quantum chemistry methods used to calculate the electronic structure and properties of molecules from first principles. These methods provide deep insights into bonding, charge distribution, and reactivity.

DFT calculations have been extensively used to study triglycerides and their constituent fatty acids. For a model triglyceride molecule, DFT has been used to determine optimized geometry, including average bond lengths for C-C, C=C, C-H, C-O, and C=O bonds. researchgate.net Such studies also provide information on the molecule's dipole moment and electronic distribution. researchgate.net

The electronic properties of molecules like triolein have been investigated using DFT to understand their behavior under external electric fields, which is relevant to their use as insulating oils. researchgate.net These calculations can predict ionization potential and the energies of the highest occupied molecular orbital (HOMO), providing insights into the mechanisms of electron loss. researchgate.net DFT has also been applied to study the reaction mechanisms of fatty acid conversion to biofuels, providing detailed energetic landscapes for catalytic processes. uib.no

In the context of enzymatic reactions, DFT calculations have been used to explain the experimental results of the lipase-catalyzed synthesis of triglycerides rich in omega-3 fatty acids. researchgate.net By calculating the electrostatic potential of the fatty acids, researchers can better understand the substrate selectivity of the enzymes. researchgate.net

Data is for a model triglyceride composed of stearic, oleic, and palmitic acids. researchgate.net

Advanced Applications and Materials Science Research Involving Einecs 305 725 9

Integration of the Chemical Compound into Novel Functional Materials

N-[3-(trimethoxysilyl)propyl]ethylenediamine is extensively used as a coupling agent and surface modifier to create sophisticated composite and hybrid materials. entrepreneur-cn.comsmolecule.com Its integration allows for the covalent bonding of dissimilar materials, leading to enhanced performance characteristics. smolecule.com The trimethoxysilyl end of the molecule undergoes hydrolysis and condensation to form strong siloxane (Si-O-Si) bonds with inorganic surfaces like glass, metal oxides, and silica (B1680970). psu.edu Simultaneously, the terminal amine groups can react and bond with various organic polymers, creating a durable interface. smolecule.compsu.edu

In the field of semiconductor materials, N-[3-(trimethoxysilyl)propyl]ethylenediamine serves primarily as a surface functionalization agent to modify the properties of semiconductor substrates and nanoparticles. Research has shown its application in modifying indium tin oxide (ITO) surfaces, a common transparent conductor in electronic devices. rsc.orgresearchgate.net

One study explored the surface functionalization of polyethylene (B3416737) terephthalate/indium tin oxide (PET/ITO) with amine-containing molecules, including N-[3-(trimethoxysilyl)propyl]ethylenediamine (referred to in the study as AHAPS). researchgate.net This modification was aimed at enhancing the electrical output of triboelectric nanogenerators (TENGs) by introducing electron-donating amine groups to the surface. researchgate.net The formation of a self-assembled monolayer (SAM) of the silane (B1218182) on the substrate was confirmed through various analytical techniques. researchgate.net

Furthermore, the compound has been used to stabilize gold nanoparticles (AuNPs) on electrode surfaces like ITO. rsc.org These functionalized nanoparticles can then be selectively patterned with other materials, such as Prussian blue, to create a composite film with high electrocatalytic activity, which is crucial for developing sensitive electrochemical sensors. rsc.org The silane layer not only anchors the nanoparticles but also influences the electronic properties of the resulting material, leading to lower film resistivity. rsc.org

The unique properties of N-[3-(trimethoxysilyl)propyl]ethylenediamine make it a valuable component in the development of technologies for energy storage and conversion. Its role is often linked to creating stable interfaces in composite materials used in devices like solar cells and nanogenerators. researchgate.netrsc.org

Metal-organic framework (MOF)-based materials, which have shown promise for energy applications, can be integrated with substrates modified by this silane. rsc.orgnih.gov For instance, MOF-derived hybrid nanostructures are being explored for use in batteries and solar cells. rsc.org The silane can be used to graft the MOF onto a support, ensuring stability and performance. nih.gov

In the area of energy harvesting, the compound has been used to functionalize surfaces in triboelectric nanogenerators (TENGs). researchgate.net TENGs convert ambient mechanical energy into electricity. researchgate.net A study demonstrated that modifying a TENG's surface with N-[3-(trimethoxysilyl)propyl]ethylenediamine, which contains two amine groups, significantly influences the device's power output by altering the surface's electron-donating characteristics. researchgate.net

| Energy Technology | Role of Einecs 305-725-9 | Key Research Finding | Reference |

|---|---|---|---|

| Triboelectric Nanogenerators (TENGs) | Surface functionalization of PET/ITO electrode to introduce amine groups. | The number of amine groups in the silane molecule affects the electrical output performance of the TENG. | researchgate.net |

| Solar Cells | Used in the synthesis of materials for solar cells and as a component in MOF-based devices. | MOF-based materials, which can be anchored using the silane, show potential for enhancing solar cell efficiency. | rsc.orgalfachemch.com |

| Batteries | Component in the development of MOF-derived hybrid nanostructures for battery applications. | The use of MOF hybrids can lead to advanced energy storage solutions. | rsc.org |

N-[3-(trimethoxysilyl)propyl]ethylenediamine is utilized in catalysis both as a support for catalytic species and as a component of the catalyst itself. entrepreneur-cn.com The design principle behind its use is based on its bifunctional nature. The silane group allows for its immobilization on inorganic supports such as silica gel, while the ethylenediamine (B42938) chain provides amine groups that can act as basic catalytic sites or as ligands to chelate and anchor catalytically active metal ions. sigmaaldrich.comdigitellinc.com

Research has demonstrated its use in the surface modification of silica gel to create adsorbents that can uptake heavy metal ions, a process that relies on the chelating ability of the amine groups. sigmaaldrich.comscientificlabs.co.uk This same principle is applied in catalysis, where the supported amine groups can serve as catalysts or support materials for various chemical reactions. entrepreneur-cn.com For example, it has been used to functionalize mesoporous SBA-15 silica, creating a matrix for various applications. chemicalbook.com

In a specific application, the compound was used to stabilize gold nanoparticles on an ITO electrode. rsc.org This modified electrode was then used for the selective patterning of Prussian blue, a redox mediator. rsc.org The resulting composite material exhibited high electrocatalytic activity towards the reduction of hydrogen peroxide, demonstrating the silane's role in creating a structured and efficient catalytic surface. rsc.org

In the non-clinical biomedical field, N-[3-(trimethoxysilyl)propyl]ethylenediamine is investigated for surface modification of medical materials and the creation of scaffolds for tissue engineering. entrepreneur-cn.comsmolecule.com Its ability to functionalize surfaces can enhance biocompatibility and promote cell adhesion on implants and medical devices. entrepreneur-cn.com

The compound is used as a precursor in sol-gel processes to create organic-inorganic hybrid materials. smolecule.comevitachem.com These materials are explored for biomedical applications such as drug delivery systems, where the silane is used to functionalize mesoporous silica nanoparticles, enabling a large payload of drugs to be loaded. smolecule.comnih.gov

It has also been used in the synthesis of scaffolds for bone tissue engineering. When combined with other materials like polyhedral oligomeric silsesquioxane (POSS), it helps create macroporous structures with high mechanical strength. Furthermore, it is employed to functionalize surfaces for the immobilization of biomolecules like enzymes and antibodies, which is a key step in creating biosensors and diagnostic tools. smolecule.com

| Biomedical Application Area | Specific Use of this compound | Observed Outcome/Potential | Reference |

|---|---|---|---|

| Surface Functionalization | Coating medical devices and implants. | Enhances biocompatibility and promotes cell adhesion. | entrepreneur-cn.com |

| Drug Delivery Systems | Functionalization of mesoporous silica nanoparticles. | Improves biocompatibility and allows for controlled drug release. | smolecule.comchemicalbook.com |

| Tissue Engineering | Component in hybrid materials for bone tissue scaffolds. | Contributes to creating scaffolds with high mechanical strength. | |

| Biosensors | Used to covalently attach biomolecules (e.g., enzymes, DNA) to surfaces. | Enables the creation of platforms for diagnostics and cell culture. | smolecule.com |

Surface Chemistry and Interfacial Phenomena of Materials Incorporating the Chemical Compound

The surface chemistry of materials treated with N-[3-(trimethoxysilyl)propyl]ethylenediamine is defined by the dual reactivity of the molecule. smolecule.com It is a quintessential silane coupling agent that engineers the interface between inorganic and organic materials. entrepreneur-cn.comsmolecule.com

The process begins with the hydrolysis of the three methoxy (B1213986) groups (–OCH₃) on the silicon atom in the presence of water. evitachem.com This reaction forms reactive silanol (B1196071) groups (–Si-OH) and releases methanol (B129727) as a byproduct. evitachem.compsu.edu The hydrolysis is often autocatalytic. entrepreneur-cn.com These silanol groups can then undergo a condensation reaction with hydroxyl (–OH) groups present on the surface of inorganic substrates like silica, glass, or metal oxides. psu.edunih.gov This results in the formation of stable, covalent siloxane (Si-O-Si) bonds, effectively grafting the molecule onto the inorganic surface. psu.edu

Once anchored, the organophilic part of the molecule, the ethylenediamine chain (–NHCH₂CH₂NH₂), extends away from the surface. psu.edu This chain fundamentally alters the surface properties of the substrate. It introduces amine functional groups, which can change surface charge, increase hydrophilicity, and provide reactive sites for subsequent chemical reactions, such as bonding with an organic polymer matrix in a composite material. entrepreneur-cn.comsmolecule.com This creates a strong and durable interface, improving adhesion and enhancing the mechanical and thermal properties of the final material. smolecule.comevitachem.com

Nanomaterial Development and Characterization Incorporating this compound

N-[3-(trimethoxysilyl)propyl]ethylenediamine is a key reagent in the development and surface functionalization of a wide array of nanomaterials. entrepreneur-cn.comsmolecule.com Its use helps to improve the dispersion and stability of nanoparticles in various matrices and to impart specific functionalities to the nanoparticle surface. entrepreneur-cn.com

The compound is widely used to functionalize silica nanoparticles (SiO₂ NPs). digitellinc.comnih.gov In one method, it is used to grow SiO₂ NPs that are pre-functionalized with ethylenediamine ligands, making them suitable for complexing with transition metals for applications ranging from water treatment to creating optical materials. digitellinc.com It can also be used in more complex nanoparticle synthesis. For example, researchers have created yolk-shell nanoparticles by synthesizing a three-layer silica sphere where the middle layer, made from a combination of tetraethyl orthosilicate (B98303) (TEOS) and N-[3-(trimethoxysilyl)propyl]ethylenediamine, can be selectively etched away. nih.gov

Beyond silica, this silane is used to modify other important nanomaterials:

Gold Nanoparticles (AuNPs): It serves as a capping agent to stabilize AuNPs on surfaces for applications in electrocatalysis. rsc.org

Carbon Nanotubes (CNTs): It can react with fluorinated carbon nanotubes to create aminoalkylalkoxysilane-functionalized CNTs, tailoring their properties for specific applications. smolecule.comsigmaaldrich.comscientificlabs.co.uk

Magnetite Nanoparticles: It has been used as a surfactant in a water-based process to create amine-functionalized magnetite nanoparticles for water treatment applications. researchgate.net

Future Research Directions and Unresolved Challenges Pertaining to Einecs 305 725 9

Identification of Critical Knowledge Gaps for Comprehensive Understanding

A primary challenge in assessing the risks associated with the vast number of PFAS, including Einecs 305-725-9, is the significant knowledge gap regarding their behavior and effects. mdpi.com The full extent of PFAS "dark matter," or the large number of unidentified PFAS in environmental and biological samples, remains a critical unknown. nih.gov There is a pressing need to understand the complete life cycle of these compounds, from their industrial use and release to their ultimate environmental fate. mdpi.com

Furthermore, the transformation of precursor compounds into more stable and often more toxic perfluorinated acids represents a significant area of uncertainty. rsc.org The long-term effects of exposure to complex mixtures of PFAS, as they typically occur in the environment, are not well understood. mdpi.com A significant portion of the total organofluorine found in human samples is of unknown chemical identity, which prevents a thorough assessment of potential health risks. researchgate.net

Opportunities for Interdisciplinary Research Collaborations

Addressing the multifaceted challenges posed by PFAS necessitates a collaborative, interdisciplinary approach. mdpi.comiwaponline.com Bridging the gap between laboratory research and real-world application is crucial for developing effective remediation and management strategies. mdpi.com Such collaborations should involve:

Chemists and Material Scientists: To develop safer, less persistent alternatives to current PFAS and to design novel, sustainable synthesis pathways. numberanalytics.combioengineer.org

Environmental Scientists and Engineers: To model the environmental fate and transport of these compounds, develop effective remediation technologies, and assess their impact on ecosystems. defra.gov.ukresearchgate.net

Toxicologists and Public Health Experts: To evaluate the health risks associated with exposure to known and emerging PFAS and to inform regulatory policies. mdpi.comepa.gov

Computational Scientists and Modelers: To create predictive models for the environmental behavior and potential toxicity of the vast number of uncharacterized PFAS. mdpi.com

Development of Predictive Models for Long-Term Environmental Behavior

Given the persistence of PFAS, understanding their long-term environmental behavior is paramount. nih.gov Predictive models are essential tools for assessing the environmental distribution and fate of these persistent organic pollutants. defra.gov.ukresearchgate.net Multimedia fugacity models, for instance, can help predict how chemicals partition between different environmental compartments like water, soil, and air. mdpi.com

Future advancements in modeling should focus on:

Improving Spatial and Temporal Resolution: To better reflect real-world conditions and variability. rsc.org

Incorporating Transformation Products: To account for the formation of more persistent and toxic degradation products. rsc.org

Integrating Climate Change Scenarios: To understand how changing environmental conditions may influence the fate and transport of PFAS. rsc.org

Machine Learning Applications: To identify new contaminants and assess risks from complex environmental data, although the interpretability of these models remains a challenge. mdpi.com

Exploration of Novel Sustainable Synthesis and Application Pathways

The significant environmental concerns associated with many fluorinated compounds have spurred research into more sustainable chemical practices. numberanalytics.comnumberanalytics.com A key focus is on the development of new fluorinating agents that are derived from renewable sources, are less toxic, and are easier to recycle. numberanalytics.combioengineer.orgshibaura-it.ac.jp

Innovations in synthesis methods aim to improve efficiency and reduce waste. numberanalytics.com Promising approaches include:

Catalytic Methods: Utilizing catalysts to minimize the use of fluorinating agents. numberanalytics.comnumberanalytics.com

Electrochemical Synthesis: Offering a more energy-efficient and less wasteful alternative to traditional methods. numberanalytics.comnumberanalytics.com

Flow Chemistry: Enhancing efficiency, safety, and reducing waste through continuous processes. numberanalytics.comuva.nl

Biocatalytic Fluorination: Using enzymes for selective and environmentally friendly fluorination. numberanalytics.com

Beyond synthesis, there is a need to explore novel applications for fluorinated compounds that are designed for degradation, minimizing their environmental persistence. numberanalytics.com The recycling and reuse of fluorinated compounds is another critical area of research to create closed-loop systems and reduce the demand for new production. numberanalytics.com

Methodological Advancements in Characterization and Analysis

Accurate and sensitive analytical methods are fundamental to understanding the scope of PFAS contamination and to monitor the efficacy of remediation efforts. epa.govnumberanalytics.com While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools, challenges remain. researchgate.netnumberanalytics.com

Future advancements in analytical methodologies should focus on:

Non-Targeted Analysis: Developing robust workflows to identify the vast number of unknown PFAS in environmental and biological samples. nih.gov

Improved Sample Preparation: Creating efficient and reproducible methods for extracting a broad range of PFAS from complex matrices. researchgate.net

Combustion Ion Chromatography (CIC): Further evaluating and optimizing this technique for the analysis of total extractable organofluorine (EOF) to better understand the total PFAS burden. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Continuing to leverage HRMS to characterize novel PFAS structures and their transformation products. nih.gov

The development of more effective and comprehensive analytical techniques is crucial for closing the knowledge gaps on PFAS exposure and for assessing the risks associated with this large and diverse class of chemicals. numberanalytics.com

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of Einecs 305-725-9 in experimental settings?

- Methodological Answer : Characterize the compound using spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (e.g., HPLC, GC). For purity assessment, perform elemental analysis or mass spectrometry. Ensure consistency with literature-reported spectral data and physical properties (e.g., melting point). New compounds require detailed characterization, while known compounds should cite prior validation methods .

- Data Presentation : Include raw spectral data (e.g., peak assignments, retention times) in supplementary materials, with processed data in the main text. Tables should compare observed vs. expected values for key properties .

Q. What experimental design considerations are critical for studying the physical properties of this compound?

- Methodological Answer : Use controlled conditions (temperature, pressure, solvent systems) to minimize variability. Replicate experiments at least three times to assess reproducibility. For stability studies, employ accelerated degradation protocols (e.g., thermal stress, UV exposure) and validate results with kinetic modeling .

- Data Contradiction Analysis : If inconsistencies arise, evaluate instrument calibration, sample handling, and environmental controls. Cross-validate findings with orthogonal methods (e.g., DSC for thermal behavior alongside TGA) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound?

- Methodological Answer : Reassess computational parameters (e.g., basis sets, solvation models) to align with experimental conditions. Perform sensitivity analyses to identify variables with the highest uncertainty. Validate predictions using hybrid QM/MM approaches or experimental-computational iterative refinement .

- Case Study : A 2024 study found discrepancies in solubility predictions due to overlooked polymorphic forms. Researchers resolved this by integrating XRD data with molecular dynamics simulations, emphasizing the need for multi-technique validation .

Q. What strategies optimize the synthesis of this compound for high-yield, scalable protocols?

- Methodological Answer : Screen catalysts, solvents, and reaction times using design of experiments (DoE) frameworks like factorial designs. Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy. For scalability, assess energy efficiency and waste reduction using green chemistry metrics (e.g., E-factor) .

- Data-Driven Optimization : Publish full reaction trajectories (e.g., temperature vs. yield curves) and side-product profiles. Tabulate optimized parameters with confidence intervals to guide reproducibility .

Data Analysis and Reporting

Q. How should researchers handle large datasets for this compound to ensure clarity and reproducibility?

- Methodological Answer : Use standardized formats (e.g., CSV, JSON) for raw data, archived in repositories like Zenodo or Figshare. Processed data should be summarized in tables with error margins (e.g., ±SD) and statistical significance indicators (e.g., p-values). Avoid redundant visualizations; prioritize clarity over quantity .

- Example : A 2023 study on this compound’s crystallography included raw diffraction images as supplementary files, with refined unit cell parameters in the main text .

Q. What frameworks are recommended for analyzing conflicting mechanistic hypotheses for this compound’s reactivity?

- Methodological Answer : Apply Bayesian inference or machine learning models to weigh evidence from kinetic studies, isotopic labeling, and intermediate trapping. Publish negative results (e.g., failed trapping experiments) to refine mechanistic pathways .